Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide

physicochemical properties drug-likeness molecular descriptors

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide (CAS 2180010-80-2) is a synthetic furan-based amide derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol. Its structure incorporates a pent-4-enamide backbone linked via a hydroxyethyl spacer to a geminal diaryl center bearing two constitutionally distinct furan rings—furan-2-yl and furan-3-yl—yielding a topological polar surface area of 51.91 Ų and a calculated logP of 2.88.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 2180010-80-2
Cat. No. B2893095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide
CAS2180010-80-2
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESC=CCCC(=O)NCC(C1=COC=C1)(C2=CC=CO2)O
InChIInChI=1S/C15H17NO4/c1-2-3-6-14(17)16-11-15(18,12-7-9-19-10-12)13-5-4-8-20-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17)
InChIKeyWHHAPHRETICLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide (CAS 2180010-80-2): Structural Identity and Procurement-Relevant Classification


N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide (CAS 2180010-80-2) is a synthetic furan-based amide derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol . Its structure incorporates a pent-4-enamide backbone linked via a hydroxyethyl spacer to a geminal diaryl center bearing two constitutionally distinct furan rings—furan-2-yl and furan-3-yl—yielding a topological polar surface area of 51.91 Ų and a calculated logP of 2.88 [1]. This compound belongs to the broader class of furan-containing enamides, which are recognized in medicinal chemistry for their capacity to engage biological targets through π-stacking, hydrogen bonding, and covalent modification of active-site residues [2].

Procurement Risk Alert: Why N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide Cannot Be Replaced by Generic Furan Amides


Scientific buyers must recognize that the target compound is not interchangeable with simpler pent-4-enamide analogs such as N-(furan-2-yl)pent-4-enamide (CAS 6852-94-4, MW 165.19) or N-(2-(furan-3-yl)ethyl)pent-4-enamide (MW 193.24) [1]. The presence of both furan-2-yl and furan-3-yl substituents on the same tetrahedral carbon introduces a unique three-dimensional pharmacophore geometry, which cannot be replicated by mono-furan or even bis-homo-furan (e.g., 2,2-bis(furan-2-yl)) congeners [2]. This structural divergence directly impacts hydrogen-bond acceptor count (5 vs. 2 for the mono-furan analog), logP (2.88 vs. 1.5), and TPSA (51.91 vs. 42.2 Ų), predicting meaningfully different membrane permeability and target-engagement profiles—parameters that are critical for reproducible biological screening [3]. Generic substitution therefore risks assay failure, inconsistent SAR interpretation, and procurement of a compound with unverified biological relevance.

Quantitative Differentiation Evidence: N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide vs. Closest Furan Amide Analogs


Molecular Topology Divergence: Mixed Furan-2-yl/Furan-3-yl vs. Mono-Furan Pent-4-enamides

The target compound carries two constitutionally distinct furan rings (2-yl and 3-yl) on a hydroxyethyl linker, whereas the closest simple analog, N-(furan-2-yl)pent-4-enamide (PubChem CID 11789566), contains a single furan-2-yl group directly attached to the amide nitrogen [1]. This architectural difference increases the molecular weight from 165.19 to 275.30 g/mol, the hydrogen-bond acceptor count from 2 to 5, and the topological polar surface area from 42.2 to 51.91 Ų, while raising logP from 1.5 to 2.88 [2]. These shifts place the target compound in a distinct drug-likeness space: it remains within Lipinski's Rule of Five but offers higher lipophilicity and greater hydrogen-bonding capacity, which may translate into different membrane-partitioning behavior and altered off-rate kinetics for hydrophobic binding pockets [3].

physicochemical properties drug-likeness molecular descriptors

Hydrogen-Bonding Network Expansion: Impact of the Hydroxyethyl Linker and Mixed Furan Substitution

Incorporation of a tertiary alcohol (C-OH) at the geminal carbon linking the two furan rings endows the target compound with a hydrogen-bond donor (HBD) of 1, a feature absent in N-(furan-2-yl)pent-4-enamide (HBD = 1 from the amide NH only) where the hydroxyl group is not present [1]. The additional hydroxyl group, combined with an amide carbonyl and two furan oxygen atoms, yields five hydrogen-bond acceptor sites vs. two in the simpler analog [2]. Patents on furan derivatives as GSK-3β inhibitors (EP 2083629) demonstrate that mixed furan substitution and hydroxyalkyl linkers can substantially modulate target selectivity, with 2,3-disubstituted furan regioisomers showing IC₅₀ differences exceeding 100-fold against the same kinase isoform [3]. While direct IC₅₀ data for the target compound are not publicly available, the structural precedent indicates that the hydroxyethyl mixed-furan motif provides additional anchoring points (HBD + dual π-cloud orientation) that are not accessible to mono-furan pent-4-enamides.

medicinal chemistry target engagement structure-activity relationship

Antimicrobial Activity Precedent: Class-Level MIC Comparison Guides Expectation Setting

The structurally related analog N-(2-(furan-3-yl)ethyl)pent-4-enamide has reported MIC values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Pseudomonas aeruginosa . Another analog, N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide, demonstrated MIC ranges of 5.64–77.38 µM against S. aureus and 2.33–156.47 µM against E. coli in disk-diffusion and broth microdilution assays . These data establish that the pent-4-enamide scaffold with furan substitution can confer measurable antimicrobial activity, but the potency varies widely depending on the furan attachment point and the presence of additional heterocycles. The target compound—bearing two chemically distinct furan rings and a hydrogen-bonding hydroxyethyl linker—is predicted to exhibit a different antimicrobial spectrum than these mono-furan or pyridine-fused analogs; direct MIC determination is required for procurement decisions in anti-infective screening [1].

antimicrobial screening minimum inhibitory concentration furan amide SAR

Anticancer Screening Precedent: Analog IC₅₀ Values Establish Potency Benchmark Range

N-(2-(furan-3-yl)ethyl)pent-4-enamide has been reported to exhibit IC₅₀ values of 15 µM against MDA-MB-231 (triple-negative breast cancer) and 25 µM against MCF-7 (estrogen receptor-positive breast cancer) cell lines . In a broader structural context, a series of novel furan derivatives and their precursors showed moderate to excellent antiproliferative activity against HeLa and SW620 cell lines, with select compounds reaching sub-micromolar IC₅₀ values [1]. The target compound's mixed furan-2-yl/furan-3-yl architecture may confer a distinct cytotoxicity profile compared to mono-furan or pyridine-fused analogs, as the differential positioning of the furan oxygen atoms can alter π-stacking geometry with DNA topoisomerases or kinase ATP-binding pockets—a hypothesis supported by SAR from furan-based GSK-3β inhibitors where regioisomeric furan substitution produced >100-fold IC₅₀ shifts [2]. Direct cytotoxicity profiling of the target compound against a standardized NCI-60 or similar panel is recommended for procurement validation.

anticancer activity cytotoxicity furan-based antiproliferative agents

Covalent Warhead Potential: Pent-4-enamide as a Latent Michael Acceptor

The pent-4-enamide moiety contains a terminal α,β-unsaturated amide, which can function as a latent Michael acceptor for cysteine residues in target proteins . In contrast, analogs such as N-(2-(furan-3-yl)ethyl)pent-4-enamide or N-(furan-2-yl)pent-4-enamide carry the same enamide warhead but lack the additional furan ring and hydroxyethyl group that may orient the electrophilic β-carbon for selective covalent engagement [1]. A structurally related approach has been validated by furan-based acrylamide inhibitors of histone deacetylase-like amidohydrolases, where the furan ring position modulates the proximity and geometry of the Michael acceptor relative to the catalytic cysteine [2]. The target compound's unique mixed-furan scaffold offers two distinct π-faces for non-covalent pre-organization before covalent bond formation, a feature not available in single-furan pent-4-enamides. This property is particularly relevant for targeted covalent inhibitor (TCI) design programs, where reversible binding affinity (Kᵢ) and covalent inactivation rate (kᵢₙₐ꜀ₜ) are sequentially optimized [3].

covalent inhibitor Michael acceptor targeted covalent inhibitor design

Building-Block Versatility: The Hydroxyethyl Linker as a Synthetic Diversification Point

The tertiary alcohol at the geminal carbon provides a synthetic handle for further derivatization (e.g., etherification, esterification, or oxidation) without disrupting the pent-4-enamide warhead or the furan rings . By comparison, N-(furan-2-yl)pent-4-enamide (MW 165.19) and N-(2-(furan-3-yl)ethyl)pent-4-enamide (MW 193.24) lack this hydroxyl diversification site entirely [1]. The molecular weight difference (275.30 vs. 165.19 vs. 193.24) reflects the additional synthetic versatility: the target compound can serve as a late-stage intermediate for generating focused libraries of ether, ester, carbamate, or sulfonate derivatives, each retaining the mixed-furan pharmacophore while probing different vectors of chemical space [2]. This modularity is particularly valuable for medicinal chemistry groups conducting parallel SAR exploration, where a single advanced intermediate can yield dozens of analogs through simple O-functionalization.

chemical building block derivatization parallel synthesis

Procurement-Aligned Application Scenarios for N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide


Targeted Covalent Inhibitor (TCI) Lead Discovery for Kinase or Epigenetic Targets

The compound's pent-4-enamide moiety serves as a latent Michael acceptor, while the mixed furan-2-yl/furan-3-yl scaffold provides two orthogonal aromatic faces for non-covalent pre-organization before covalent bond formation with active-site cysteine residues . Medicinal chemistry teams developing TCIs against kinases (e.g., GSK-3β, where regioisomeric furan SAR has been established [1]) or histone deacetylase-like enzymes should select this compound over simpler pent-4-enamides because the additional furan ring and hydroxyethyl linker offer a distinct binding-mode geometry that can be exploited for selectivity engineering. Procurement should be accompanied by a request for purity certification (≥95% by HPLC) and residual solvent analysis, as electrophilic impurities can confound covalent screening results.

Focused Library Synthesis via O-Functionalization of the Tertiary Alcohol

The tertiary alcohol at the geminal carbon serves as a diversification point for generating focused compound libraries through etherification, esterification, or carbamate formation . Unlike mono-furan pent-4-enamides that lack this hydroxyl handle, the target compound enables parallel synthesis of 24–96 analogs from a single advanced intermediate, each retaining the mixed-furan pharmacophore while probing different vectors of chemical space [2]. Procurement managers supporting medicinal chemistry groups should specify this compound as a key building block when library synthesis throughput and scaffold complexity are prioritized over per-compound cost.

Physicochemical Property Benchmarking for CNS or Membrane-Permeable Probe Design

With a calculated logP of 2.88, TPSA of 51.91 Ų, and five hydrogen-bond acceptor sites, the target compound occupies a distinct drug-likeness space compared to simpler furan amides (logP 1.5, TPSA 42.2 Ų) [1][2]. This property profile suggests moderate blood-brain barrier permeability potential while retaining sufficient polarity for aqueous solubility. Neuroscience-focused research groups procuring this compound for CNS probe development should request experimental logD₇.₄ and kinetic solubility data from the vendor, as the in silico predictions require experimental validation before committing to in vivo pharmacokinetic studies.

Antimicrobial or Anticancer Screening with Custom Bioactivity Profiling

Based on the antimicrobial MIC data available for structurally related pent-4-enamide analogs (MIC 16–64 µg/mL against Gram-positive and Gram-negative bacteria ) and the anticancer IC₅₀ values reported for N-(2-(furan-3-yl)ethyl)pent-4-enamide (15–25 µM against breast cancer lines ), the target compound is positioned for screening in anti-infective or oncology programs. However, the mixed-furan scaffold is expected to produce a distinct bioactivity fingerprint. Procurement for screening should be accompanied by a custom bioactivity panel request (MIC against ESKAPE pathogens or IC₅₀ against a defined cell-line panel), as the available analog data provide only a baseline expectation range.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.